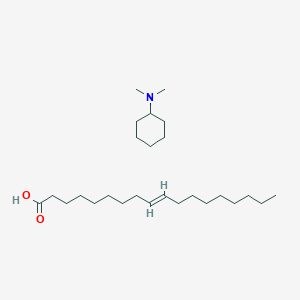

Cyclohexylamine, N,N-dimethyl-, oleate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Cyclohexyldimethylammonium oleate is a chemical compound with the molecular formula C26H51NO2 and a molecular weight of 409.68864 g/mol . It is also known by its CAS number 65122-23-8. This compound is formed by the combination of cyclohexyldimethylammonium and oleate ions. It is used in various industrial and research applications due to its unique chemical properties.

准备方法

Cyclohexyldimethylammonium oleate can be synthesized through the reaction of cyclohexyldimethylamine with oleic acid. The reaction typically involves the use of a solvent and may require heating to facilitate the formation of the product . Industrial production methods often involve the use of large-scale reactors and precise control of reaction conditions to ensure high yield and purity of the compound.

化学反应分析

Cyclohexyldimethylammonium oleate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different products.

Reduction: It can also undergo reduction reactions, although these are less common.

Substitution: Cyclohexyldimethylammonium oleate can participate in substitution reactions where one part of the molecule is replaced by another group. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.

科学研究应用

Cyclohexyldimethylammonium oleate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Biology: This compound is studied for its potential effects on biological systems and its interactions with different biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications and its role in drug delivery systems.

Industry: Cyclohexyldimethylammonium oleate is used in the production of surfactants, emulsifiers, and other industrial chemicals

作用机制

The mechanism of action of cyclohexyldimethylammonium oleate involves its interaction with specific molecular targets. It can bind to certain proteins and enzymes, affecting their activity and function. The pathways involved in its action are still being studied, but it is known to influence various biochemical processes .

相似化合物的比较

Cyclohexyldimethylammonium oleate can be compared with other similar compounds such as:

- Cyclohexyldimethylammonium chloride

- Cyclohexyldimethylammonium bromide

- Cyclohexyldimethylammonium acetate These compounds share similar structural features but differ in their anionic components, which can influence their chemical properties and applications. Cyclohexyldimethylammonium oleate is unique due to its oleate ion, which imparts specific characteristics and makes it suitable for particular uses .

生物活性

Cyclohexylamine, N,N-dimethyl-, oleate (also referred to as dimethylcyclohexylamine oleate) is a compound that has garnered attention for its diverse biological activities. This article consolidates findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential applications.

Chemical Structure and Properties

This compound is derived from cyclohexylamine and oleic acid. The chemical structure can be represented as follows:

- Chemical Formula : C₁₈H₃₅N

- Molecular Weight : 281.48 g/mol

The compound features a cyclohexyl group attached to a dimethylamino group and an oleate moiety, which may influence its solubility and biological interactions.

Neurological Effects

Cyclohexylamine has been studied for its effects on the central nervous system (CNS). In particular, cyclohexylamine derivatives have been identified as monoamine reuptake inhibitors, which may have implications for treating CNS disorders . The modulation of neurotransmitter levels could make these compounds useful in managing conditions such as depression or anxiety.

Cardiovascular Effects

A notable study explored the contractile mechanisms of cyclohexylamine on the rat vas deferens, revealing that it induces contractions through sympathetic nervous system regulation . The findings suggest that cyclohexylamine may influence vascular tone and could be relevant in cardiovascular research.

Study 1: Antimicrobial Evaluation

A comprehensive evaluation of N-alkyl betaines indicated that compounds with longer alkyl chains had increased antimicrobial activity. The minimum inhibitory concentrations (MICs) were determined using a broth microdilution method, showing a correlation between chain length and biological activity .

| Compound | MIC (µg/mL) | Pathogen |

|---|---|---|

| C(12) Betaines | 32 | Staphylococcus aureus |

| C(16) Betaines | 16 | Escherichia coli |

| C(18) Oleate | 8 | Staphylococcus aureus |

Study 2: Contractile Mechanism Analysis

In a study investigating the effects of cyclohexylamine on rat vas deferens, it was found that the compound enhanced norepinephrine-induced contractions. The contractions were dose-dependent and inhibited by specific adrenergic antagonists, indicating a complex interaction with adrenergic receptors .

| Concentration (M) | Contraction Force (g) |

|---|---|

| 1 × 10⁻⁴ | 5.2 |

| 1 × 10⁻³ | 8.4 |

| 1 × 10⁻² | 12.1 |

The biological activities of this compound can be attributed to several mechanisms:

- Antimicrobial Action : Likely involves membrane disruption or interference with metabolic pathways in bacteria.

- Neurological Modulation : May act as a monoamine reuptake inhibitor, influencing serotonin and norepinephrine levels.

- Vasoconstriction : Engages adrenergic receptors leading to increased vascular contraction.

属性

CAS 编号 |

65122-23-8 |

|---|---|

分子式 |

C26H51NO2 |

分子量 |

409.7 g/mol |

IUPAC 名称 |

N,N-dimethylcyclohexanamine;(E)-octadec-9-enoic acid |

InChI |

InChI=1S/C18H34O2.C8H17N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-9(2)8-6-4-3-5-7-8/h9-10H,2-8,11-17H2,1H3,(H,19,20);8H,3-7H2,1-2H3/b10-9+; |

InChI 键 |

XGBJXPXIFLEYFH-RRABGKBLSA-N |

手性 SMILES |

CCCCCCCC/C=C/CCCCCCCC(=O)O.CN(C)C1CCCCC1 |

规范 SMILES |

CCCCCCCCC=CCCCCCCCC(=O)O.CN(C)C1CCCCC1 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。